molecular formula C12H23NO3 B1376281 tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate CAS No. 561307-37-7

tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate

Cat. No.: B1376281
CAS No.: 561307-37-7
M. Wt: 229.32 g/mol
InChI Key: SYCPWHUVXAZZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Structural Overview

The carbamate functional group represents one of the most versatile and important chemical motifs in organic chemistry, formally derived from carbamic acid with the general formula R₂NC(O)OR and structure >N−C(=O)−O−. These compounds occupy a unique position in chemical science due to their hybrid amide-ester characteristics, which confer exceptional chemical and proteolytic stability compared to their individual functional group counterparts. The carbamate linkage exhibits remarkable stability under various chemical conditions while maintaining sufficient reactivity for synthetic transformations and biological interactions.

tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate belongs to the specialized category of N-substituted carbamate esters, specifically featuring a tertiary butyl protecting group attached to the oxygen terminus of the carbamate functionality. The compound incorporates a hydroxylated cyclohexyl ring system that introduces additional structural complexity and potential for hydrogen bonding interactions. The presence of both the N-methyl substitution and the hydroxyl group on the cyclohexyl ring creates multiple sites for chemical modification and interaction, making this compound particularly valuable for synthetic chemistry applications.

The structural framework of this compound demonstrates the sophisticated evolution of carbamate chemistry from simple alkyl carbamates to complex, multifunctional derivatives that incorporate cyclic systems and multiple reactive sites. The tertiary butyl group serves as an effective protecting group that can be selectively removed under acidic conditions, while the hydroxylated cyclohexyl system provides additional functionality for further chemical elaboration. This combination of protecting group chemistry with cyclic structural elements represents a significant advancement in carbamate design and synthesis.

The compound's molecular architecture reflects contemporary approaches to organic synthesis that emphasize the incorporation of multiple functional groups within a single molecular framework to achieve enhanced reactivity, selectivity, and synthetic utility. The careful positioning of the hydroxyl group relative to the carbamate linkage creates opportunities for intramolecular interactions that can influence both the compound's conformational preferences and its reactivity patterns in chemical transformations.

Properties

IUPAC Name

tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10(9)14/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCPWHUVXAZZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxycyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group in the cyclohexyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the carbamate moiety can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of N-(2-hydroxycyclohexyl)-N-methylamine.

    Substitution: Formation of various substituted carbamates depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Protecting Group
tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate serves as a protecting group for amines in organic synthesis. Protecting groups are essential in multi-step syntheses to prevent undesired reactions at specific functional groups. The stability of the tert-butyl group under various reaction conditions makes it advantageous for protecting sensitive amine functionalities.

1.2 Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry. For instance, it can be involved in the preparation of biologically active compounds where selective functionalization is required. Its use allows chemists to navigate synthetic challenges effectively.

Pharmaceutical Applications

2.1 Drug Development
In drug development, this compound is explored for its potential therapeutic effects. Research indicates that derivatives of this compound may exhibit activity against certain diseases, including cancer and neurodegenerative disorders. The structural features of the compound facilitate interactions with biological targets, enhancing its pharmacological profile.

2.2 Case Studies

  • Case Study 1: A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising anti-cancer activity in vitro, indicating its potential as a lead compound for further development.
  • Case Study 2: Another investigation highlighted its role in developing neuroprotective agents, where modifications to the carbamate structure improved bioavailability and efficacy against neuronal damage.

Material Science Applications

3.1 Polymer Chemistry
The compound is also significant in polymer chemistry, where it can be used as a monomer or additive to enhance the properties of polymers. Its ability to form hydrogen bonds contributes to improved mechanical strength and thermal stability in polymer matrices.

3.2 Coatings and Adhesives
In coatings and adhesives, this compound is incorporated to improve adhesion properties and durability. The compound's compatibility with various substrates makes it suitable for applications in automotive and construction industries.

Summary Table of Applications

Application AreaSpecific UseReference Case Studies
Chemical SynthesisProtecting group for amines
PharmaceuticalDrug development for anti-cancer agents
Neuroprotective agents
Material ScienceMonomer/additive in polymers
Coatings and adhesives

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in various biochemical processes. The hydroxy group in the cyclohexyl ring and the carbamate moiety play crucial roles in its binding affinity and specificity towards target proteins. Detailed studies on its mechanism of action are essential to understand its full potential and applications in different fields .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Cyclohexyl Modifications

tert-Butyl N-(4-Iodocyclohexyl)-N-methylcarbamate (CAS: Not explicitly provided)
  • Structure : Replaces the 2-hydroxy group with a 4-iodo substituent.
  • Key Data : Synthesized via halogenation of the hydroxy precursor, yielding a cis/trans isomer ratio of 4:1 .
  • Comparison : The iodine atom enhances electrophilicity, making it suitable for cross-coupling reactions (e.g., XAT-based indole synthesis) . Unlike the hydroxy analog, it lacks hydrogen-bonding capability but offers opportunities for further functionalization.
tert-Butyl N-(3-Fluorocyclohexyl)carbamate (CAS: 1546332-14-2)
  • Structure : Features a 3-fluoro substituent on the cyclohexane ring.
  • Key Data: Molecular formula C₁₁H₂₀FNO₂; fluorination increases lipophilicity (logP ~2.5 estimated) .
  • Comparison : The electron-withdrawing fluorine atom may improve metabolic stability compared to the hydroxy analog, which is more polar and prone to oxidation .
tert-Butyl N-[1-(2-Hydroxyethyl)cyclohexyl]carbamate (CAS: 73805-97-7)
  • Structure : Contains a 2-hydroxyethyl group appended to the cyclohexane ring.
  • Key Data: Molecular formula C₁₃H₂₅NO₃; the extended hydroxyalkyl chain enhances solubility in polar solvents (e.g., ethanol, DMF) .

Analogs with Functional Group Variations

tert-Butyl N-(1-Cyclohexyl-2-oxoethyl)carbamate (CAS: 127953-73-5)
  • Structure : Substitutes the hydroxy group with a ketone at the 2-position.
  • Key Data : Molecular weight 241.33 g/mol; the oxo group introduces reactivity toward nucleophiles (e.g., Grignard reagents) .
  • Comparison : The ketone moiety offers distinct reactivity for conjugate additions, unlike the hydroxy analog, which is more suited for esterification or ether formation .
tert-Butyl N-[(1R,2R,5S)-5-(Dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate (CAS: 929693-30-1)
  • Structure : Incorporates a dimethylcarbamoyl group at the 5-position of the cyclohexane ring.
  • Key Data : Combines Boc protection with a carbamoyl group, enhancing steric bulk and altering electronic properties .
  • Comparison : The dual carbamate/carbamoyl structure may improve binding affinity in enzyme inhibition (e.g., kinase targets) compared to the simpler hydroxy analog .

Physicochemical Properties and Reactivity

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Key Substituent logP (Estimated) Solubility Key Reactivity
tert-Butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate C₁₂H₂₃NO₃ 2-Hydroxycyclohexyl ~1.8 Moderate in DMSO Acid-labile deprotection
tert-Butyl N-(4-iodocyclohexyl)-N-methylcarbamate C₁₂H₂₂INO₂ 4-Iodocyclohexyl ~3.2 Low in water Halogenation, cross-coupling
tert-Butyl N-(3-fluorocyclohexyl)carbamate C₁₁H₂₀FNO₂ 3-Fluorocyclohexyl ~2.5 Moderate in THF Enhanced metabolic stability
tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate C₁₃H₂₅NO₃ 2-Hydroxyethyl ~1.2 High in ethanol Improved solubility

Biological Activity

tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a hydroxycyclohexyl moiety, and a methylcarbamate group, which contribute to its unique properties and interactions with biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The hydroxy group in the cyclohexyl ring enhances hydrogen bonding capabilities, while the carbamate moiety can interact with nucleophilic amino acids in proteins. This interaction can lead to the inhibition or modulation of enzyme activities, thereby influencing various biochemical pathways involved in cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can affect synaptic transmission and has implications for neuropharmacology.
  • Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various human carcinoma cell lines, indicating potential applications in cancer therapy.
  • Pharmacological Potential : The compound's structure suggests it could serve as an intermediate in synthesizing pharmacologically active compounds, including those targeting inflammatory diseases and thromboembolic disorders.

Case Studies and Research Findings

  • Enzymatic Activity Studies : A study conducted on the inhibition of MALT1-mediated cleavage demonstrated that this compound could effectively inhibit this enzymatic activity, suggesting its potential role in modulating immune responses .
  • Cytotoxicity Assays : In vitro assays revealed that derivatives of the compound exhibited varying degrees of cytotoxicity against human cancer cell lines, with some derivatives showing IC50 values in the low micromolar range, indicating significant anti-cancer potential.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound are ongoing, focusing on its metabolic stability when incubated with human liver microsomes. Such studies are crucial for understanding the safety profile and efficacy of the compound in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase; affects neurotransmission
CytotoxicityExhibits cytotoxic effects against carcinoma cell lines
Pharmacological PotentialIntermediate for synthesizing anti-inflammatory agents

Q & A

Q. What are the optimized synthetic routes for tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step synthesis is commonly employed:
  • Step 1 : Cyclohexanone oxime (478 mg, 4.22 mmol) is reacted with sodium hydride in DMF under inert atmosphere at 0°C for 1 hour.
  • Step 2 : tert-Butyl N-(2-chloroethyl)-N-methylcarbamate is added to the mixture and heated to 20–60°C for 23 hours, yielding the product (44% yield after purification) .
  • Key Variables : Temperature control (<60°C) and inert atmosphere are critical to avoid side reactions. Solvent choice (DMF) enhances nucleophilic substitution efficiency.

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the hydroxycyclohexyl and methylcarbamate moieties. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass Spectrometry : ESI-MS (e.g., m/z 218.2 [M+H]+^+) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm1^{-1} (C=O) and ~3400 cm1^{-1} (O-H) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the stability of tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate under varying pH conditions?

  • Methodological Answer :
  • Simulation Setup : Use software like Gaussian or GROMACS to model the compound’s behavior in aqueous solutions at pH 2–12. The carbamate group’s hydrolysis susceptibility increases under acidic (pH < 4) or basic (pH > 10) conditions due to protonation/deprotonation of the carbonyl oxygen .
  • Key Metrics : Bond dissociation energies (BDEs) for the C-O bond in the carbamate group and hydrogen-bonding interactions involving the hydroxycyclohexyl moiety .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Case Study : Conflicting 1^1H NMR signals for diastereomers (e.g., cis/trans hydroxycyclohexyl isomers) can be resolved via NOESY experiments to assess spatial proximity of protons .
  • Cross-Validation : Correlate NMR data with X-ray crystallography (e.g., triclinic crystal system with space group P1, as seen in related carbamates) to confirm stereochemistry .

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The bulky tert-butyl group reduces accessibility to the carbamate’s carbonyl carbon, slowing nucleophilic attack. This is evidenced by reduced reaction rates with amines compared to non-substituted carbamates .
  • Electronic Effects : Electron-donating tert-butyl groups stabilize the carbamate via inductive effects, requiring harsher conditions (e.g., EDCI/HOBt coupling) for condensation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(2-hydroxycyclohexyl)-N-methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.